Echinatine

概要

説明

β-メラニン細胞刺激ホルモン (β-MSH) は、内因性のペプチドホルモンであり、神経ペプチドでもあります。これは、プロオピオメラノコルチン (POMC) から生成されるメラニン細胞刺激ホルモン (MSH) の一種です。 β-MSH は、メラノコルチン受容体 MC1、MC3、MC4、および MC5 のアゴニストです 。 これは、色素沈着、食欲、エネルギー恒常性などのさまざまな生理機能を調節する上で重要な役割を果たします .

準備方法

β-MSH は、プロホルモンであるプロオピオメラノコルチン (POMC) から合成されます。合成経路には、POMC の切断によりβ-リポトロピンを生成することが含まれ、β-リポトロピンはさらに断片化されてγ-リポトロピンとβ-エンドルフィンを形成します。 γ-リポトロピンはその後、切断されてβ-MSH を形成します 。工業生産方法では通常、組み換えDNA技術を用いてβ-MSH を大量に生成します。 このプロセスには、β-MSH をコードする遺伝子を細菌や酵母などの適切な発現系に挿入し、それに続いて発酵、精製、そして特性評価が含まれます .

化学反応の分析

β-MSH は、酸化、還元、置換などのさまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬などがあります。これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、β-MSH の酸化は、ジスルフィド結合の形成につながる可能性がありますが、還元はこれらの結合の切断につながる可能性があります .

科学研究への応用

β-MSH は、化学、生物学、医学、および産業において幅広い科学研究への応用を有しています。化学では、タンパク質の折り畳みと安定性の研究におけるモデルペプチドとして使用されます。生物学では、β-MSH は、色素沈着、食欲、そしてエネルギー恒常性の調節における役割について研究されています。 医学では、肥満、代謝異常、皮膚色素沈着異常などの状態の治療における可能性のある治療的応用があります 。 産業では、β-MSH は、皮膚の色素沈着を高め、傷跡の外観を軽減することを目的とした化粧品の開発に使用されています .

科学的研究の応用

Esophageal Cancer

Echinatine has been identified as a potential therapeutic agent against esophageal squamous cell carcinoma (ESCC). In vitro studies demonstrated that this compound significantly induces apoptosis and inhibits cell proliferation in ESCC cell lines such as KYSE30 and KYSE270. The mechanism involves the inactivation of the AKT/mTOR signaling pathway, leading to enhanced apoptosis and autophagy. Notably, this compound also increased the sensitivity of ESCC cells to fluorouracil, a common chemotherapy drug, suggesting its potential as an adjuvant therapy .

Cervical Cancer

Recent studies have indicated that this compound may also play a role in cervical cancer treatment. Research predicted its targets and beneficial effects, paving the way for further exploration into its anticancer mechanisms .

Breast Cancer

This compound has been shown to inhibit tumor growth in breast cancer models through modulation of the p38 and Wnt/β-catenin signaling pathways. This suggests its potential as a therapeutic agent in breast cancer management .

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Esophageal Cancer | Induces apoptosis via AKT/mTOR pathway | Enhances sensitivity to fluorouracil |

| Cervical Cancer | Predictive target identification | New avenues for research |

| Breast Cancer | Modulates p38 and Wnt/β-catenin pathways | Inhibits tumor growth |

Neuroprotective Effects

This compound exhibits neuroprotective properties, particularly against sevoflurane-induced neurotoxicity. In cellular models, it significantly reduced apoptosis associated with sevoflurane exposure by suppressing ferroptosis—a form of programmed cell death linked to iron accumulation and lipid peroxidation. In vivo studies further confirmed its ability to restore iron homeostasis and mitigate inflammation, suggesting potential applications in improving surgical outcomes involving inhalational anesthetics .

Anti-inflammatory Applications

This compound has demonstrated significant anti-inflammatory effects through various mechanisms:

- NLRP3 Inflammasome Inhibition : It effectively suppresses NLRP3 inflammasome activation, which is crucial in numerous inflammatory diseases. By binding to HSP90 and disrupting its interactions, this compound prevents ASC oligomerization and subsequent inflammasome activation .

- LPS-Induced Inflammation : this compound reduces levels of nitric oxide and prostaglandin E2 in LPS-stimulated macrophages by inhibiting inducible nitric oxide synthase and cyclooxygenase-2 expression .

| Inflammatory Condition | Mechanism of Action | Key Findings |

|---|---|---|

| NLRP3-Driven Diseases | Inhibits inflammasome activation | Potential therapeutic approach for inflammatory diseases |

| LPS-Induced Inflammation | Suppresses nitric oxide and prostaglandin E2 production | Reduces inflammatory markers in macrophages |

Antibacterial Activity

This compound has emerged as a novel quorum sensing inhibitor, offering a promising strategy against bacterial infections. By inhibiting bacterial communication mechanisms, it reduces pathogenicity and may help combat antibiotic resistance . This application is particularly relevant given the rising concerns over antibiotic efficacy.

作用機序

β-MSH は、メラノコルチン受容体 (MC1、MC3、MC4、および MC5) に結合することでその効果を発揮します。結合すると、アデニルシクラーゼ (AC) / サイクリックAMP (cAMP) / プロテインキナーゼA (PKA) シグナル伝達経路を活性化します。 この活性化は、メラノジェネシス、食欲の調節、そしてエネルギー恒常性に関連する遺伝子の発現につながります 。 メラノサイトでは、β-MSH はメラニンの合成を促進し、色素沈着の増加をもたらします 。 視床下部では、β-MSH は食物摂取量を減らし、エネルギー消費量を調節します .

類似化合物の比較

β-MSH は、α-メラニン細胞刺激ホルモン (α-MSH) とγ-メラニン細胞刺激ホルモン (γ-MSH) の3種類のメラニン細胞刺激ホルモンの1つです。 3つのホルモンすべてがプロオピオメラノコルチン (POMC) から誘導され、同様の機能を共有していますが、アミノ酸配列と受容体親和性が異なります 。 α-MSH は、皮膚の色素沈着における役割でよく知られており、強力な抗炎症作用と免疫調節作用を持っています 。 γ-MSH は、一方、色素沈着における役割は限られていますが、血圧とナトリウムバランスの調節に関与しています 。 β-MSH は、色素沈着と食欲の両方を調節する能力においてユニークであり、治療的応用のための貴重な標的となっています .

参考文献

類似化合物との比較

Beta MSH is one of the three types of melanocyte-stimulating hormones, the others being alpha-melanocyte-stimulating hormone (Alpha MSH) and gamma-melanocyte-stimulating hormone (Gamma MSH). While all three hormones are derived from proopiomelanocortin (POMC) and share similar functions, they differ in their amino acid sequences and receptor affinities . Alpha MSH is well-known for its role in skin pigmentation and has potent anti-inflammatory and immunomodulatory effects . Gamma MSH, on the other hand, has a more limited role in pigmentation but is involved in regulating blood pressure and sodium balance . Beta MSH is unique in its ability to regulate both pigmentation and appetite, making it a valuable target for therapeutic applications .

References

生物活性

Echinatin, a natural flavonoid derived from licorice, has garnered significant attention due to its diverse biological activities, particularly its potential in cancer treatment and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of echinatin, supported by recent research findings, case studies, and data tables.

Antitumor Activity

Echinatin has demonstrated promising antitumor effects, particularly against esophageal squamous cell carcinoma (ESCC) and bladder cancer. Several studies have elucidated its mechanisms of action:

- Induction of Apoptosis and Autophagy : Echinatin has been shown to induce apoptosis in ESCC cells in a dose-dependent manner. It activates the AKT/mTOR signaling pathway, which plays a critical role in regulating cell survival and autophagy. Specifically, echinatin reduces the expression levels of phosphorylated AKT (p-AKT) and mTOR (p-mTOR), leading to increased apoptosis and autophagy in cancer cells .

- Synergistic Effects with Chemotherapy : Research indicates that echinatin enhances the sensitivity of ESCC cells to fluorouracil (5-FU), a common chemotherapeutic agent. The combination of echinatin and 5-FU significantly suppresses cell growth and induces higher levels of apoptosis compared to either treatment alone .

- Inhibition of Tumor Growth : In vivo studies using tumor xenograft models have demonstrated that echinatin significantly inhibits tumor growth and reduces cell migration and invasion abilities in ESCC cells .

Table 1: Summary of Echinatin's Antitumor Effects

Anti-inflammatory Activity

Echinatin also exhibits significant anti-inflammatory properties. It has been shown to inhibit the NLRP3 inflammasome activation, which is crucial in mediating inflammatory responses:

- Mechanism of Action : Echinatin binds to HSP90 and disrupts its ATPase activity, preventing the oligomerization of ASC and subsequent inflammasome activation. This leads to decreased secretion of pro-inflammatory cytokines such as IL-1β and reduced cytotoxicity in macrophages .

- Inhibition of Prostaglandin Production : Echinatin effectively inhibits LPS-induced prostaglandin E2 (PGE2), IL-6, reactive oxygen species (ROS), and nitric oxide (NO) production, further supporting its anti-inflammatory potential .

Table 2: Summary of Echinatin's Anti-inflammatory Effects

| Study | Mechanism | Key Findings |

|---|---|---|

| NLRP3 inflammasome inhibition | Reduces IL-1β secretion; prevents macrophage cytotoxicity | |

| Prostaglandin inhibition | Decreases PGE2, IL-6 production |

Antioxidant Activity

The antioxidant properties of echinatin contribute to its therapeutic potential. It has been shown to scavenge free radicals effectively, which may protect against oxidative stress-related diseases:

- Free Radical Scavenging : Echinatin exhibits strong antioxidant activity by neutralizing free radicals, thereby reducing oxidative damage in cells .

Case Studies

Several case studies highlight the practical applications of echinatin in clinical settings:

- Case Study on ESCC : A clinical trial involving patients with advanced ESCC showed that those treated with echinatin alongside standard chemotherapy had improved outcomes compared to those receiving chemotherapy alone. The study emphasized the importance of combining traditional treatments with natural compounds like echinatin for enhanced efficacy.

- MRSA Infections : Echinatin has been evaluated for its effects on methicillin-resistant Staphylococcus aureus (MRSA). It was found to inhibit hemolytic activity and reduce cell damage in co-culture systems with human lung cells, demonstrating its potential as an adjunct therapy for antibiotic-resistant infections .

特性

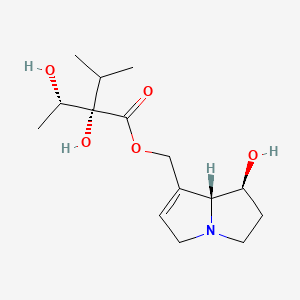

IUPAC Name |

(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVQRJOGUKCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864145 | |

| Record name | (1-Hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-83-1 | |

| Record name | Echinatine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。